molecular formula C8H15N5O2 B102505 Oxdralazine CAS No. 17259-75-5

Oxdralazine

Cat. No.: B102505
CAS No.: 17259-75-5
M. Wt: 213.24 g/mol
InChI Key: POFDNYKJHWKGDU-UHFFFAOYSA-N
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Description

OXDRALAZINE is a potent peripheral vasodilator primarily used in the treatment of severe essential hypertension. It is known for its ability to reduce systemic vascular resistance, thereby lowering blood pressure. This compound has been studied as a more potent alternative to hydralazine, another vasodilator, and has shown promising results in clinical trials .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of OXDRALAZINE involves multiple steps, starting from the appropriate hydrazine derivatives. The key steps include:

    Formation of the hydrazone: This involves the reaction of a hydrazine derivative with an aldehyde or ketone to form the hydrazone.

    Cyclization: The hydrazone undergoes cyclization to form the phthalazine ring structure.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: OXDRALAZINE undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized and reduced metabolites, as well as substituted derivatives with altered pharmacological properties .

Scientific Research Applications

OXDRALAZINE has several scientific research applications, including:

    Chemistry: It is used as a model compound to study vasodilatory mechanisms and to develop new antihypertensive agents.

    Biology: this compound is used in biological studies to understand its effects on vascular smooth muscle cells and endothelial function.

    Medicine: Clinically, it is used to manage severe hypertension and is being investigated for its potential in treating other cardiovascular conditions.

    Industry: this compound is used in the pharmaceutical industry for the development of new antihypertensive drugs

Mechanism of Action

OXDRALAZINE exerts its effects by directly dilating peripheral arterioles, which reduces systemic vascular resistance and lowers blood pressure. The exact molecular targets and pathways involved include:

Comparison with Similar Compounds

OXDRALAZINE is often compared with other vasodilators such as hydralazine. While both compounds have similar mechanisms of action, this compound is considered more potent and has a longer duration of action. Similar compounds include:

This compound’s unique properties, such as its higher potency and longer duration of action, make it a valuable compound in the treatment of hypertension and a subject of ongoing research.

Properties

IUPAC Name

2-[(6-hydrazinylpyridazin-3-yl)-(2-hydroxyethyl)amino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N5O2/c9-10-7-1-2-8(12-11-7)13(3-5-14)4-6-15/h1-2,14-15H,3-6,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POFDNYKJHWKGDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1NN)N(CCO)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

27464-23-9 (di-hydrochloride)
Record name Oxdralazine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017259755
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID30169351
Record name Oxdralazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30169351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17259-75-5
Record name Oxdralazine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017259755
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oxdralazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30169351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name OXDRALAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K6SU81C9V1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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